1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one
CAS No.: 146617-38-1
Cat. No.: VC5889667
Molecular Formula: C10H13NOSi
Molecular Weight: 191.305
* For research use only. Not for human or veterinary use.
![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one - 146617-38-1](/images/structure/VC5889667.png)
Specification
CAS No. | 146617-38-1 |
---|---|
Molecular Formula | C10H13NOSi |
Molecular Weight | 191.305 |
IUPAC Name | 1,1-dimethyl-2,3-dihydro-3,1-benzazasilin-4-one |
Standard InChI | InChI=1S/C10H13NOSi/c1-13(2)7-11-10(12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,11,12) |
Standard InChI Key | VCEKLOSJVFDIGK-UHFFFAOYSA-N |
SMILES | C[Si]1(CNC(=O)C2=CC=CC=C21)C |
Introduction
Chemical Identity and Structural Features
1,1-Dimethyl-2,3-dihydrobenzo[d][1, azasilin-4(1H)-one is classified as a benzo-fused silacyclohexane derivative. Its molecular formula, C₁₀H₁₃NOSi, corresponds to a molecular weight of 191.30 g/mol . The IUPAC name delineates a bicyclic system comprising a benzene ring fused to a six-membered silacycle containing one nitrogen and one oxygen atom. Key structural attributes include:
-
Silicon-centered ring: A 1,3-azasilinane core with two methyl groups at the silicon atom.
-
Fused aromatic system: A benzene ring annulated to the silacycle, conferring rigidity and planar geometry.
-
Ketone functionality: A carbonyl group at position 4, introducing electrophilic reactivity .
The SMILES notation (C[Si]1(CNC(=O)C2=CC=CC=C21)C
) and InChIKey (VCEKLOSJVFDIGK-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity.
Physicochemical Properties
Available data on physical properties remain limited, but critical parameters include:
Property | Value/Description | Source |
---|---|---|
Appearance | White to off-white solid | |
Storage Conditions | Varies: Frozen (dry ice) or RT | |
Solubility | Not reported | |
Stability | Stable under recommended storage |
The compound’s melting point, boiling point, and density are unspecified in accessible literature, highlighting gaps in characterization .
Synthesis and Analytical Characterization
Synthetic Routes
While explicit synthesis protocols are undisclosed, the structure suggests potential pathways involving:
-
Silicon insertion into preformed nitrogen heterocycles via transition metal catalysis.
-
Cyclocondensation of ortho-substituted benzamide derivatives with dimethylsilane reagents .
Spectroscopic Validation
1H NMR analysis confirms structural integrity, with resonances consistent with aromatic protons (δ 6.8–7.2 ppm), methyl groups on silicon (δ 0.5–1.0 ppm), and carbonyl-associated protons . HPLC purity exceeds 98%, indicating high batch-to-batch consistency .
Research Applications
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